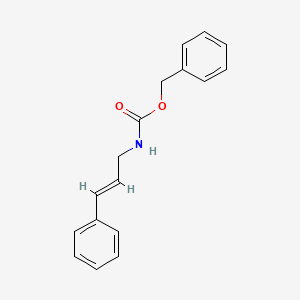

Benzyl cinnamylcarbamate

説明

Contextualization within Carbamate Chemistry

Carbamates are a class of organic compounds derived from the unstable carbamic acid. uni-frankfurt.de They are characterized by the presence of an ester and an amide functional group, specifically a -NHCOO- linkage. google.com This unique structural feature confers upon them a notable stability, both chemically and proteolytically, and allows for a resemblance to peptide bonds, which is a key aspect in medicinal chemistry. uva.nl

The carbamate group is a crucial structural motif in numerous therapeutic agents and prodrugs. uva.nl Its presence in a molecule can enhance biological activity and improve pharmacokinetic properties. uni-frankfurt.deuva.nl Carbamates are synthesized through various methods, including the reaction of isocyanates with alcohols, alcoholysis of carbamoyl chlorides, and from chloroformates and amines. koreascience.kr More environmentally benign methods, such as the use of carbon dioxide with amines and alcohols, have also been developed. thieme-connect.com A notable synthesis method involves the tin-catalyzed transcarbamoylation of alcohols. thieme-connect.com For instance, cinnamyl alcohol can be converted to cinnamyl carbamate through a reaction with phenyl carbamate in the presence of a tin catalyst. thieme-connect.com

Overview of Structural Motifs and Research Significance

The benzyl group (a phenyl group attached to a methylene bridge) is a common substituent in organic chemistry and medicinal chemistry. chemicalbook.com It can influence a molecule's bioavailability by altering its lipophilicity and solubility. chemicalbook.com The methylene group in the benzyl moiety can be more readily oxidized than the carbons of the aromatic ring, providing a site for metabolic activity. chemicalbook.com Furthermore, benzyl groups are often employed as protecting groups for alcohols and amines in multi-step organic syntheses due to their stability and ease of removal under specific conditions. researchgate.netwikipedia.org

The cinnamyl group , derived from cinnamaldehyde, is another important structural feature. tandfonline.com The presence of a cinnamyl group in a molecule can suggest potential anti-inflammatory and antioxidant properties. myskinrecipes.com Research has explored the incorporation of the cinnamyl group into various molecular frameworks to modulate biological activity. googleapis.comnih.gov For example, the synthesis of cinnamylamines with various protecting groups, including carbamates, from cinnamyl ethers has been reported. koreascience.kr

The carbamate linkage itself is of great significance. It is a stable, planar structure that can participate in hydrogen bonding. googleapis.com This linkage is often used as a bioisostere for the amide bond in peptidomimetics, enhancing metabolic stability while maintaining biological activity. The substitution on both the nitrogen and oxygen of the carbamate allows for fine-tuning of a molecule's properties. googleapis.com

The combination of these three motifs in Benzyl cinnamylcarbamate suggests a molecule with potential for further investigation in various fields of chemical and medicinal research.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available, some properties can be inferred from related compounds and databases.

| Property | Value | Source |

| CAS Number | 296777-64-5 | chemicalbook.com |

| Molecular Formula | C17H17NO2 | Inferred |

| Molecular Weight | 267.32 g/mol | Inferred |

Synthesis of Related Carbamates

Detailed research on the synthesis of this compound is not extensively documented. However, methods for synthesizing related cinnamyl and benzyl carbamates provide insight into potential synthetic routes.

| Reaction | Reactants | Reagents/Catalyst | Product | Reference |

| Transcarbamoylation | Cinnamyl alcohol, Phenyl carbamate | Dibutyltin maleate | Cinnamyl carbamate | thieme-connect.com |

| Urea Alcoholysis | Cinnamyl alcohol, Urea | SnCl2 | Cinnamyl carbamate | researchgate.net |

| From Cinnamyl Ether | Benzyl cinnamyl ether | Chlorosulfonyl isocyanate (CSI) | Benzyl carbamate | koreascience.kr |

| Electrophilic Substitution | N,N-diethyl cinnamyl carbamate | Trimethylsilyl chloride (TMSCl) | Bis-silylated carbamate | myskinrecipes.com |

特性

IUPAC Name |

benzyl N-[(E)-3-phenylprop-2-enyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-17(20-14-16-10-5-2-6-11-16)18-13-7-12-15-8-3-1-4-9-15/h1-12H,13-14H2,(H,18,19)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPDNVRHOJHYMN-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What analytical methods are recommended for determining the purity of benzyl cinnamylcarbamate in laboratory settings?

To assess purity, gas chromatography (GC) coupled with mass spectrometry (MS) is widely used. The National Institute of Standards and Technology (NIST) provides retention indices and spectral data for benzyl cinnamate analogs, which can serve as reference benchmarks . For crystalline samples, melting point analysis (e.g., 33–39°C for benzyl cinnamate) is a preliminary validation step . Quantification via high-performance liquid chromatography (HPLC) with UV detection at 254 nm is also effective, though method validation (e.g., linearity, recovery rates) must be documented per ICH guidelines .

Q. How should researchers safely handle and store this compound to ensure stability?

Key precautions include:

- Storage : Keep in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation or hydrolysis .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .

- Incompatibilities : Avoid proximity to strong oxidizers (e.g., peroxides) and acidic/basic conditions that may degrade the carbamate group .

Q. What are the primary spectral characteristics (e.g., IR, NMR) for structural confirmation of this compound?

- IR : Expect peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~1250 cm⁻¹ (C-O-C stretch) .

- ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm), benzylic CH₂ (δ 4.5–5.0 ppm), and carbamate NH (δ 5.5–6.0 ppm, broad if present) .

- MS : Molecular ion [M+H]⁺ at m/z 238.29 (for benzyl cinnamate analogs) with fragmentation patterns consistent with loss of CO₂ or benzyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological strategies include:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) with standardized IC₅₀ protocols .

- Metabolic stability testing : Use liver microsomes to assess whether observed activity arises from the parent compound or metabolites .

- Data harmonization : Apply systematic review frameworks (e.g., Cochrane Handbook) to evaluate study heterogeneity, such as solvent effects (DMSO vs. ethanol) or endpoint variability .

Q. What experimental design principles optimize the synthesis of this compound derivatives?

A 23 Yates pattern design is effective for multifactor optimization:

Q. How can kinetic modeling improve enzyme-catalyzed synthesis of this compound analogs?

Develop a Michaelis-Menten model to quantify:

- Substrate inhibition thresholds (e.g., benzyl alcohol concentrations >1.5 M reduce conversion rates) .

- Activation energy (Eₐ) via Arrhenius plots, typically 40–60 kJ/mol for esterase-mediated reactions .

Include competitive inhibition studies using structural analogs (e.g., cinnamyl alcohol) to refine selectivity .

Data Contradiction Analysis

Q. Why do melting point ranges for this compound vary across studies (e.g., 33–39°C vs. 230°C)?

Discrepancies arise from:

- Polymorphism : Crystallization conditions (slow cooling vs. rapid quenching) yield different crystal forms .

- Impurity profiles : Residual solvents (e.g., ethyl acetate) depress melting points. Purify via recrystallization (hexane/ethyl acetate) and validate by TLC .

Q. How should researchers address conflicting ecotoxicity data for this compound?

- Standardized testing : Follow OECD Guidelines 201 (algae) and 202 (daphnia) under controlled pH/temperature .

- QSAR modeling : Predict aquatic toxicity using log P (octanol-water partition coefficient) and ECOSAR outputs .

Methodological Guidance

Q. What protocols ensure reproducibility in pharmacological studies of this compound?

- Positive/Negative controls : Include reference inhibitors (e.g., aspirin for COX-2 assays) and vehicle-only groups .

- Blinding : Randomize sample numbering to reduce observer bias in high-throughput screens .

- Data reporting : Use CONSORT guidelines for in vivo studies, detailing sample size calculations and attrition rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。